molecular formula C11H5BrN2O5 B13043753 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile

6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B13043753
M. Wt: 325.07 g/mol
InChI Key: GYHBLYCCNPCHDZ-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by trifluoroacetic acid (CF3COOH) and involves the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxy group can be replaced with other substituents through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and bromine (Br2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted chromenes, and various functionalized chromene derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit enzymes such as monoamine oxidase and human leukocyte elastase . These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-oxo-2H-chromene-3-carbonitrile
  • 7-Methoxy-2-oxo-2H-chromene-3-carbonitrile
  • 8-Nitro-2-oxo-2H-chromene-3-carbonitrile

Uniqueness

6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of all three substituents (bromine, methoxy, and nitro groups) on the chromene ring. This combination of functional groups imparts distinct chemical properties and enhances its potential biological activities compared to similar compounds .

Properties

Molecular Formula

C11H5BrN2O5

Molecular Weight

325.07 g/mol

IUPAC Name

6-bromo-7-methoxy-8-nitro-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C11H5BrN2O5/c1-18-10-7(12)3-5-2-6(4-13)11(15)19-9(5)8(10)14(16)17/h2-3H,1H3

InChI Key

GYHBLYCCNPCHDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C#N)Br

Origin of Product

United States

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